![molecular formula C14H13N3O3 B2805184 N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide CAS No. 1211119-84-4](/img/structure/B2805184.png)
N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide
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Overview
Description
“N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide” is a compound that contains an isoxazole moiety . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery .
Molecular Structure Analysis
The molecular structure of “N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide” and similar compounds can be characterized using various spectroscopic techniques such as IR, HRMS, 1H-NMR, and 13C-NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide” can be analyzed using various spectroscopic techniques such as IR, HRMS, 1H-NMR, and 13C-NMR . Further analysis can be done using density functional theory (DFT) to study the electronic structure of molecules .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : An efficient synthesis method for carboxamide derivatives, employing 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a catalyst, highlights advanced techniques for constructing complex isoxazole-related molecules with high yield and purity, indicating the synthetic accessibility of similar compounds for research purposes (Prabakaran, Khan, & Jin, 2012).
Chemical Reactivity and Derivative Formation : The study on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles presents insights into the reactivity of isoxazole rings and the potential for derivative formation, offering a foundation for creating compounds with varied biological activities (Martins et al., 2002).
Biological and Pharmacological Activities
Cholinesterase Inhibitory Activity : Novel arylisoxazole‐chromenone carboxamides were synthesized and evaluated for their cholinesterase (ChE) inhibitory activity, an approach that could be leveraged for the development of therapeutic agents targeting neurodegenerative diseases such as Alzheimer's (Saeedi et al., 2020).
Anticancer Activity : The synthesis of novel derivatives of isoxazolo[4,5-e][1,2,4]triazepine derivatives and their evaluation as potential inhibitors of Protein Kinase C for anticancer application showcase the potential therapeutic value of isoxazole derivatives in oncology research (Wagner et al., 2020).
Herbicidal Activities : The creation of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides as lead compounds for inhibiting D1 protease in plants highlights the agricultural research applications of isoxazole compounds, indicating their potential role in developing new herbicides (Hu et al., 2009).
Future Directions
Isoxazole and its derivatives have several applications in pharmaceutical industries . Therefore, future research could focus on designing and synthesizing new isoxazole derivatives and evaluating their biological activities . It’s also important to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
Mechanism of Action
Target of Action
The primary targets of N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide are non-opioid receptors such as COX-1 (3N8X), COX-2 (1PXX), and human capsaicin receptor (HCR, 3J9J) . These receptors play a crucial role in mediating pain and inflammation in the body.
Mode of Action
N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide interacts with its targets by binding to these receptors. The binding energies are in the range of -7.5 to -9.7 kcal/mol . This interaction results in the inhibition of these receptors, thereby reducing pain and inflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with pain and inflammation. By inhibiting COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . The inhibition of the human capsaicin receptor (HCR) also contributes to its analgesic effects .
Result of Action
The molecular and cellular effects of N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide’s action include the reduction of pain and inflammation. This is achieved through the inhibition of COX-1, COX-2, and HCR receptors, leading to a decrease in the production of pain and inflammation mediators .
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9(18)17-7-5-10-2-3-11(8-12(10)17)16-14(19)13-4-6-15-20-13/h2-4,6,8H,5,7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREPJSFSPXPNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide |
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